Cyclopentanesulfonic acid
CAS No.: 19247-73-5
Cat. No.: VC21086264
Molecular Formula: C5H10O3S
Molecular Weight: 150.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19247-73-5 |
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Molecular Formula | C5H10O3S |
Molecular Weight | 150.2 g/mol |
IUPAC Name | cyclopentanesulfonic acid |
Standard InChI | InChI=1S/C5H10O3S/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2,(H,6,7,8) |
Standard InChI Key | YAIKGZQRXQYYJZ-UHFFFAOYSA-N |
SMILES | C1CCC(C1)S(=O)(=O)O |
Canonical SMILES | C1CCC(C1)S(=O)(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
Cyclopentanesulfonic acid consists of a five-membered cyclopentane ring with a sulfonic acid group (-SO₃H) directly attached to one of the carbon atoms. Its molecular formula is C₅H₁₀O₃S, indicating the presence of five carbon atoms, ten hydrogen atoms, three oxygen atoms, and one sulfur atom .
Chemical Identifiers
The following table presents the key chemical identifiers for cyclopentanesulfonic acid:
Identifier Type | Value |
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CAS Number | 19247-73-5 |
IUPAC Name | Cyclopentanesulfonic acid |
Molecular Formula | C₅H₁₀O₃S |
Molecular Weight | 150.20 g/mol |
InChI | InChI=1S/C5H10O3S/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2,(H,6,7,8) |
InChIKey | YAIKGZQRXQYYJZ-UHFFFAOYSA-N |
SMILES | C1CCC(C1)S(=O)(=O)O |
DSSTox Substance ID | DTXSID80577104 |
Physical and Chemical Properties
Cyclopentanesulfonic acid exhibits properties typical of sulfonic acids, including high acidity and good thermal stability. As a sulfonic acid derivative, it is generally characterized by the following properties, though specific data for cyclopentanesulfonic acid may vary:
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Physical State: Typically exists as crystalline solid or viscous liquid
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Acidity: Strong acid (comparable to sulfuric acid) due to the sulfonic acid group
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Solubility: Generally soluble in water and polar organic solvents
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Stability: Thermally stable and resistant to oxidation, characteristic of sulfonic acids
Synthesis Methods and Preparation
Sulfonation of Cyclopentane
One of the primary methods for synthesizing cyclopentanesulfonic acid involves the direct sulfonation of cyclopentane. This process typically uses sulfonating agents such as sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) under controlled conditions. The reaction generally requires a catalyst and elevated temperatures to ensure complete sulfonation.
The reaction can be represented as:
C₅H₁₀ + SO₃ → C₅H₉SO₃H
Industrial Production
In industrial settings, cyclopentanesulfonic acid can be produced using large-scale sulfonation reactors. The process involves the continuous addition of cyclopentane and sulfur trioxide, with careful monitoring of temperature and pressure to optimize yield and purity. The resulting product is typically purified through distillation or crystallization techniques.
Alternative Synthetic Routes
Research has demonstrated alternative routes for synthesizing cyclic sulfonic acids similar to cyclopentanesulfonic acid. For instance, a related compound, trans-2-aminocyclopentanesulfonic acid, has been synthesized from cyclopentene through a sequence involving sulfur monochloride addition, followed by oxidation to form 2-chlorosulfonic acid derivatives, and subsequent substitution of chlorine .
Chemical Reactions
General Reactivity
Cyclopentanesulfonic acid, like other sulfonic acids, participates in various chemical reactions, primarily owing to the reactivity of the sulfonic acid group and the cyclopentane ring. These include:
Acid-Base Reactions
As a strong acid, cyclopentanesulfonic acid readily donates protons in solution, forming the corresponding sulfonate anion. This property makes it useful in catalytic applications where strong acidity is required .
Esterification Reactions
The sulfonic acid group can undergo esterification reactions with alcohols to form sulfonic esters. These reactions typically require heating and sometimes catalysts to proceed efficiently.
Formation of Sulfonamides
Reaction with amines leads to the formation of sulfonamides, which are important structural motifs in medicinal chemistry. This reaction involves the nucleophilic attack of the amine on the sulfur atom of the sulfonic acid group.
Reactions Involving the Cyclopentane Ring
The cyclopentane portion of the molecule can undergo typical reactions of cycloalkanes, including:
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Oxidation: Formation of cyclopentanone or other oxidized derivatives
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Substitution: Introduction of functional groups onto the ring
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Ring-opening reactions: Under specific conditions, leading to linear derivatives
Applications
Scientific Research Applications
Cyclopentanesulfonic acid finds use in various scientific research contexts:
Organic Synthesis
In organic synthesis, cyclopentanesulfonic acid serves as a reagent and catalyst for various transformations. Its strong acidity and relative stability make it suitable for acid-catalyzed reactions where stronger mineral acids might be too corrosive or reactive.
Chemical Analysis
The compound has applications in analytical chemistry, where it may be used as an internal standard or derivatizing agent for certain analyses.
Industrial Applications
Sulfonic acids, including cyclopentanesulfonic acid, have numerous industrial applications:
Catalysis
Sulfonic acids are widely used as catalysts in various industrial processes, particularly in esterification and transesterification reactions. Research has shown that solid sulfonic acid catalysts can effectively catalyze the methylation of fatty acids like palmitic acid, with conversion rates exceeding 95% .
Surface-Active Agents
Sulfonic acid derivatives are commonly employed in the production of surfactants and detergents due to their amphiphilic nature, containing both hydrophobic (cyclopentane ring) and hydrophilic (sulfonic acid group) portions .
Ion Exchange Resins
The strong acid properties of sulfonic acid groups make them valuable components in ion exchange resins used for water treatment and purification processes.
Pharmaceutical Research
Cyclic sulfonic acids have potential applications in pharmaceutical research as building blocks for drug discovery. Their unique chemical structures can provide useful scaffolds for the development of bioactive compounds.
Biological Probes
Some sulfonic acid derivatives serve as probes for biological research. For example, 1,3-cyclopentanedione derivatives have been developed as chemical probes for selectively labeling sulfenic acid (-SOH) in proteins, which are important intermediates in redox signaling pathways .
Comparison with Similar Compounds
Comparison with Other Cyclic Sulfonic Acids
Cyclopentanesulfonic acid can be compared with other cyclic sulfonic acids that have different ring sizes:
Compound | Ring Size | Key Differences |
---|---|---|
Cyclopentanesulfonic acid | 5-membered | More ring strain than larger rings; intermediate reactivity |
Cyclohexanesulfonic acid | 6-membered | Less ring strain; more conformationally stable |
Cycloheptanesulfonic acid | 7-membered | Larger, more flexible ring; different stereoelectronic properties |
Benzenesulfonic acid | 6-membered (aromatic) | Aromatic character; different reactivity pattern |
Structure-Activity Relationships
The five-membered ring in cyclopentanesulfonic acid imparts specific conformational and reactivity properties that distinguish it from its six- and seven-membered counterparts. These differences can affect its behavior in catalytic applications, its binding to biological targets, and its physical properties such as solubility and acid strength.
Current Research and Future Perspectives
Recent Developments
Recent research has expanded the understanding of cyclic sulfonic acids and their derivatives. Studies have demonstrated the utility of these compounds in various applications, including:
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Development of solid catalysts incorporating sulfonic acid groups for green chemistry applications
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Utilization in the synthesis of pharmaceutical intermediates
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Applications in materials science for functionalized polymers
Future Research Directions
Future research on cyclopentanesulfonic acid may focus on:
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Developing more efficient and environmentally friendly synthesis methods
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Exploring new catalytic applications, particularly in asymmetric synthesis
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Investigating potential applications in pharmaceutical development
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Engineering novel materials incorporating cyclopentanesulfonic acid moieties for specialized applications
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